N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide
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Overview
Description
N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide typically involves the reaction of 2,6-diphenylpyrimidine-4-carboxylic acid with 4-methoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity, possibly involving continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the disruption of ATP binding, which is essential for the kinase activity of CDKs .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminophenyl)-2,6-diphenylpyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N-(2,6-Diphenylpyrimidin-4-yl)-4-methoxybenzamide stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. Compared to other pyrimidine derivatives, this compound may offer unique interactions with molecular targets, making it a valuable candidate for further research and development.
Properties
CAS No. |
820961-39-5 |
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Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C24H19N3O2/c1-29-20-14-12-19(13-15-20)24(28)27-22-16-21(17-8-4-2-5-9-17)25-23(26-22)18-10-6-3-7-11-18/h2-16H,1H3,(H,25,26,27,28) |
InChI Key |
MBENQPPTPPATJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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